molecular formula C23H29N3OS B1663901 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester CAS No. 38044-66-5

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester

Cat. No.: B1663901
CAS No.: 38044-66-5
M. Wt: 395.6 g/mol
InChI Key: RZQMVNZAKMZKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester is a Drug / Therapeutic Agent.

Scientific Research Applications

Neuroprotective Potential in Alzheimer's Disease

  • Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) : A study reported the synthesis and evaluation of SP-04, a drug candidate designed for multi-target therapeutic neuroprotection as a treatment for Alzheimer's disease (AD). This compound inhibits acetylcholinesterase activity, increases acetylcholine levels, exhibits antioxidant properties, and provides neuroprotection against Ab42 toxicity in neuronal cell lines (Lecanu et al., 2010).

Chemiluminogenic Properties

  • Chemiluminogenic Properties of Aryl Esters : Research on aryl esters of 9-carboxy-10-methylacridinium acid and related compounds revealed their chemiluminogenic properties in various organic environments. These studies contribute to understanding the physicochemical features and potential applications of these compounds in chemiluminescence (Krzymiński et al., 2010).

Gastric Antisecretory Properties

  • 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives : A synthesis study on these derivatives showed their potent gastric antisecretory properties. This research expands the understanding of the therapeutic potential of these compounds in gastrointestinal disorders (Santilli et al., 1987).

Stability and Efficiency in Chemiluminescent Labels

  • Hydroxamic and Sulphohydroxamic Acids : A series of these acids linked to 9-acridinecarboxylic acid were studied for their chemiluminescent properties. The results identified derivatives with promising stability and efficiency as chemiluminescent labels, relevant for analytical and diagnostic applications (Renotte et al., 2000).

Synthesis and Evaluation in Polyamides

  • Polyamides containing Theophylline and Thymine : Studies on the synthesis of polyamides containing these compounds have been conducted, contributing to the development of novel polymeric materials with potential applications in various fields (Hattori & Kinoshita, 1979).

Metabolism Analysis

  • Metabolites in Rat Plasma and Tissues : Research on the analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its metabolites in rat plasma and tissues provided insights into the metabolism and distribution of these compounds in biological systems (Jiang et al., 2007).

Cytotoxic Activity in Cancer Research

  • Oleanolic Acid and Ursolic Acid Derivatives : The synthesis and evaluation of these derivatives revealed their significant in vitro anticancer activities, highlighting their potential as therapeutic agents in oncology (Liu et al., 2018).

Properties

CAS No.

38044-66-5

Molecular Formula

C23H29N3OS

Molecular Weight

395.6 g/mol

IUPAC Name

S-[2-(4-methylpiperazin-1-yl)ethyl] 9,9-dimethylacridine-10-carbothioate

InChI

InChI=1S/C23H29N3OS/c1-23(2)18-8-4-6-10-20(18)26(21-11-7-5-9-19(21)23)22(27)28-17-16-25-14-12-24(3)13-15-25/h4-11H,12-17H2,1-3H3

InChI Key

RZQMVNZAKMZKOC-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCN(CC4)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCN(CC4)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester
Reactant of Route 6
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester

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